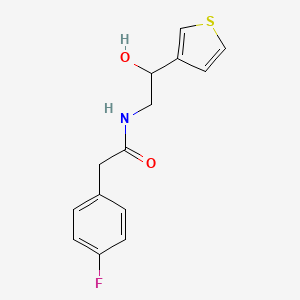![molecular formula C14H17ClN2 B2702681 4-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile hydrochloride CAS No. 2380056-25-5](/img/structure/B2702681.png)
4-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile hydrochloride is a chemical compound that features a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
作用机制
Target of Action
The primary target of 4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride is the acetylcholine nicotinic receptor . This receptor plays a crucial role in the transmission of signals in the nervous system .
Mode of Action
4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride: interacts with the acetylcholine nicotinic receptor, acting as an agonist . This means it binds to the receptor and activates it, triggering a response .
Biochemical Pathways
Upon activation of the acetylcholine nicotinic receptor by 4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride , a series of biochemical pathways are affected . These pathways involve the transmission of signals in the nervous system, leading to various downstream effects .
Result of Action
The molecular and cellular effects of 4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride ’s action are primarily related to its interaction with the acetylcholine nicotinic receptor . By activating this receptor, the compound can influence nerve signal transmission, potentially leading to various physiological effects .
准备方法
The synthesis of 4-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile hydrochloride typically involves the formation of the 7-azabicyclo[2.2.1]heptane core, followed by the introduction of the benzonitrile moiety. The synthetic route often includes:
Formation of the 7-azabicyclo[2.2.1]heptane core: This can be achieved through various methods, including the reduction of corresponding bicyclic ketones or the cyclization of suitable precursors.
Introduction of the benzonitrile group: This step generally involves nucleophilic substitution reactions where the benzonitrile group is introduced to the bicyclic core under controlled conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, which is often achieved by treating the compound with hydrochloric acid.
化学反应分析
4-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace the existing functional groups under appropriate conditions.
科学研究应用
4-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
相似化合物的比较
4-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile hydrochloride can be compared to other similar compounds, such as:
7-Azabicyclo[2.2.1]heptane: This compound shares the same bicyclic core but lacks the benzonitrile group, resulting in different chemical and biological properties.
Epibatidine: A natural alkaloid with a similar bicyclic structure, known for its potent activity as a nicotinic acetylcholine receptor agonist.
Quinuclidine derivatives: These compounds also feature a bicyclic structure and are studied for their biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of the bicyclic core and the benzonitrile group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-(7-azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c15-9-11-1-3-12(4-2-11)10-16-13-5-6-14(16)8-7-13;/h1-4,13-14H,5-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIOPFILVICETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2CC3=CC=C(C=C3)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2702600.png)
![[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2702603.png)
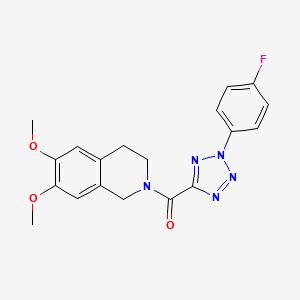
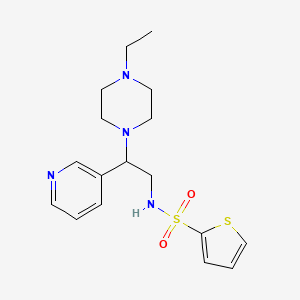
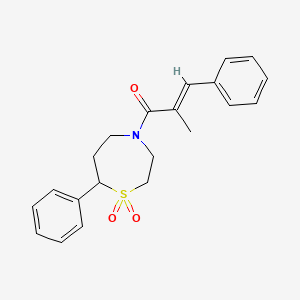
![1-O-benzyl 2-O-methyl (2R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate](/img/structure/B2702607.png)
![Ethyl 3-(4-chlorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702609.png)
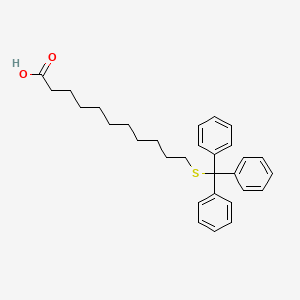
![Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702613.png)
![4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2702614.png)
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2702617.png)
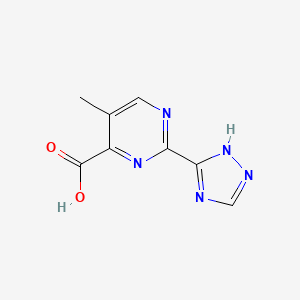
![N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2702619.png)
